Flufénaset-alcool

Vue d'ensemble

Description

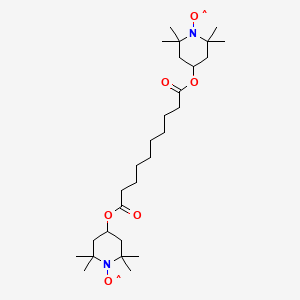

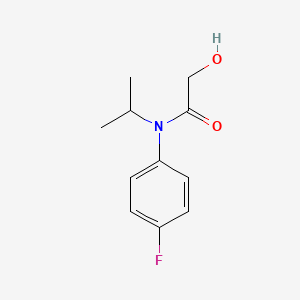

Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- (FAMH) is an important chemical compound used in a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 250.2 g/mol and a melting point of 130-132 °C. FAMH is widely used in organic synthesis, pharmaceuticals, and materials science. It is also used for various laboratory experiments, such as in the synthesis of amide derivatives and for the evaluation of the reactivity of various organic compounds.

Applications De Recherche Scientifique

Contrôle des mauvaises herbes en agriculture

Le flufénaset-alcool est principalement utilisé comme herbicide dans les milieux agricoles. Il est efficace contre une variété de graminées et de mauvaises herbes à feuilles larges, en particulier dans les cultures céréalières comme le blé et l'orge . Le composé agit en inhibant la division cellulaire, en ciblant l'enzyme élongase essentielle à la construction d'acides gras à très longue chaîne dans les plantes . Cette action perturbe la croissance des mauvaises herbes, protégeant ainsi les cultures de la compétition pour les ressources.

Gestion de la résistance aux herbicides

L'émergence de mauvaises herbes résistantes aux herbicides est un défi majeur dans l'agriculture moderne. Le this compound joue un rôle dans la gestion de la résistance en offrant un mode d'action alternatif aux herbicides couramment utilisés qui inhibent l'acétolactate synthase (ALS) et l'acétyl-CoA carboxylase (ACCase) . Son utilisation peut contribuer à retarder le développement de la résistance dans les populations de mauvaises herbes.

Efficacité de l'herbicide post-émergence

Le this compound a montré son efficacité lorsqu'il est appliqué en post-émergence, c'est-à-dire après l'émergence des mauvaises herbes du sol . Cela est particulièrement important pour contrôler les mauvaises herbes comme l'ivraie vivace, qui peuvent causer de fortes pertes de rendement dans plusieurs cultures. La capacité du composé à être absorbé par les racines et les feuilles en fait un outil polyvalent dans les stratégies de gestion des mauvaises herbes .

Sélectivité et sécurité des cultures

Un aspect essentiel de tout herbicide est sa sélectivité, c'est-à-dire sa capacité à tuer les mauvaises herbes sans nuire aux cultures. Le this compound a été testé pour sa sélectivité sur le blé tendre et l'orge, montrant qu'il peut être appliqué en toute sécurité sur ces cultures sans causer de dommages importants, en particulier lorsqu'il est appliqué aux stades de croissance recommandés .

Contrôle des populations résistantes à l'ALS/ACCase

Le this compound est efficace contre les populations de Lolium rigidum, une espèce de mauvaise herbe connue pour sa résistance aux inhibiteurs de l'ALS et de l'ACCase . Cela en fait une option précieuse pour contrôler ces populations résistantes, assurant une gestion efficace des mauvaises herbes dans les zones touchées.

Mécanisme D'action

Target of Action

N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide, also known as flufenacet-alcohol, is primarily used as a selective herbicide . The primary targets of this compound are certain annual grasses including black-grass, and broad-leaved weeds including velvet leaf, morning glory, and common cocklebur .

Mode of Action

The mode of action of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide involves the inhibition of the synthesis of very-long-chain fatty acids (VLCFA) in plants . This disruption of cell division prevents the growth of targeted weeds .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of VLCFA. The inhibition of this pathway disrupts cell division, leading to the death of the targeted weeds . Additionally, resistance to this compound can evolve due to enhanced glutathione transferase (GST) activity in certain weed populations .

Pharmacokinetics

It is known that the compound is moderately soluble in water .

Result of Action

The molecular and cellular effects of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide’s action result in the death of the targeted weeds. By inhibiting the synthesis of VLCFA, the compound disrupts cell division, preventing the growth of the weeds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide. For instance, the compound’s persistence in soil and water/sediment systems can be influenced by environmental conditions . Additionally, the compound’s efficacy can be affected by the presence of GST inhibitors in certain weed populations .

Analyse Biochimique

Biochemical Properties

Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-, plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the overall metabolic processes.

Cellular Effects

The effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of action of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- involves its binding interactions with various biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, thereby affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . For instance, high doses of this compound have been associated with liver toxicity in animal studies, highlighting the importance of dosage regulation in its application.

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-8(2)13(11(15)7-14)10-5-3-9(12)4-6-10/h3-6,8,14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISGISSUGUGJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)F)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041571 | |

| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

54041-17-7 | |

| Record name | N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54041-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054041177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Fluorophenyl)-2-hydroxy-N-(1-methylethyl) acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)

![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)